LYPLAL1-IN-11
Description
Properties
CAS No. |
1966129-74-7 |
|---|---|
Molecular Formula |
C29H29N7O4 |
Molecular Weight |
539.6 |
IUPAC Name |
(2R,3R)-1-(3-(4-(2-Morpholinopyrimidin-5-yl)phenyl)-1H-1,2,4-triazole-1-carbonyl)-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H29N7O4/c37-27(38)24-7-4-12-35(25(24)21-5-2-1-3-6-21)29(39)36-19-32-26(33-36)22-10-8-20(9-11-22)23-17-30-28(31-18-23)34-13-15-40-16-14-34/h1-3,5-6,8-11,17-19,24-25H,4,7,12-16H2,(H,37,38)/t24-,25+/m1/s1 |
InChI Key |
OWBNMAVVNDAXQY-RPBOFIJWSA-N |
SMILES |
O=C([C@H]1[C@H](C2=CC=CC=C2)N(C(N3N=C(C4=CC=C(C5=CN=C(N6CCOCC6)N=C5)C=C4)N=C3)=O)CCC1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LYPLAL1-IN-11; LYPLAL1-IN11; LYPLAL1-IN 11; |
Origin of Product |
United States |
Molecular and Functional Characterization of Lysophospholipase Like 1 Lyplal1
Enzymatic Activity and Substrate Specificity of LYPLAL1
Classification within the Alpha/Beta Hydrolase Superfamily
LYPLAL1 is classified as a member of the extensive alpha/beta hydrolase superfamily. genecards.org This large and diverse family of enzymes is characterized by a conserved α/β-hydrolase fold, although the primary sequences can be very different. The encoded protein is a serine hydrolase, a functional classification indicating that a serine residue is key to its enzymatic catalytic mechanism. osti.govresearchgate.net
Proposed Role as an Esterase Preferring Short-Chain Substrates
Research suggests that LYPLAL1 functions as an esterase. bioscientifica.com Specifically, based on its homology to other enzymes, it is presumed to be an acyl-protein thioesterase (APT), which removes fatty acyl groups from proteins. bioscientifica.com However, analysis of its crystal structure reveals that the active site is shaped in a way that likely prevents the binding of long-chain substrates. nih.gov This structural feature suggests that LYPLAL1 preferentially acts on proteins modified with short-chain acyl groups, distinguishing its substrate specificity from other members of its family. nih.gov
Distinction from Typical Lysophospholipase and Triacylglycerol Lipase (B570770) Activities
While its name, Lysophospholipase-like 1, suggests a role in lipid metabolism, its precise function is distinct from classical lysophospholipases or triacylglycerol lipases. nih.gov Although some reports have referred to LYPLAL1 as a triglyceride lipase researchgate.net, functional studies have not consistently supported a direct role in bulk triacylglycerol accumulation. osti.gov For instance, overexpression or knockdown of LYPLAL1 in mouse adipocytes did not directly impact triacylglycerol storage or adipocyte differentiation. osti.gov The development of the selective inhibitor LYPLAL1-IN-11 (also known as compound 11) has helped probe its specific metabolic functions. osti.govadooq.commedchemexpress.com Studies using this inhibitor in hepatocytes found that blocking LYPLAL1 activity led to an increase in glucose production, pointing to a significant role in hepatic metabolism that is separate from simple lipid hydrolysis. osti.govresearchgate.net
Relationship and Structural Homology to Acyl-Protein Thioesterases (APTs), including LYPLA1/APT1
LYPLAL1 shares significant sequence homology and structural similarity with Lysophospholipase 1 (LYPLA1), which is also known as Acyl-Protein Thioesterase 1 (APT1). nih.govbioscientifica.com LYPLA1 is known to hydrolyze fatty acids from S-acylated cysteine residues in proteins, a process called depalmitoylation. genecards.org Due to this high degree of homology, it is hypothesized that LYPLAL1 also functions as an acyl-thioesterase, potentially playing a role in regulating protein localization and activity through depalmitoylation. bioscientifica.com However, as noted, the differing shapes of their active sites indicate they likely target different substrates. nih.gov
Structural Insights into LYPLAL1
X-ray Crystallographic Analysis of Human LYPLAL1
The three-dimensional structure of human LYPLAL1 has been determined through X-ray crystallography. nih.gov This analysis confirmed its classification within the alpha/beta hydrolase superfamily and revealed a crystal structure similar to that of APT1. nih.gov A key finding from the structural analysis was the conformation of the active site, which appears unable to accommodate the long-chain fatty acid substrates that APT1 can bind. nih.gov Further crystallographic studies of LYPLAL1 in complex with an inhibitor provided a clearer view of the binding pocket. acs.org This detailed structural information is crucial for understanding its specific substrate preferences and for the rational design of selective chemical probes to study its function. acs.org
Data Tables
Table 1: Properties of the LYPLAL1 Inhibitor, this compound This table provides an interactive overview of the key chemical and biological properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3R)-1-(3-(4-(2-Morpholinopyrimidin-5-yl)phenyl)-1H-1,2,4-triazole-1-carbonyl)-2-phenylpiperidine-3-carboxylic acid | medkoo.cominrae.fr |
| Synonyms | LYPLAL1-IN-1, Compound 11 | adooq.commedchemexpress.cominrae.fr |
| CAS Number | 1966129-74-7 | adooq.commedkoo.cominrae.fr |
| Molecular Formula | C29H29N7O4 | adooq.combiosynth.com |
| Molecular Weight | 539.60 g/mol | medkoo.combiosynth.com |
| Mechanism of Action | Covalent inhibitor of LYPLAL1 | adooq.commedchemexpress.commedkoo.com |
| IC50 | 0.006 µM | adooq.commedchemexpress.com |
| Primary Use | Research tool to study LYPLAL1 function | osti.govinrae.frbiosynth.com |
Active Site Configuration and Substrate Binding Pocket Features
Lysophospholipase-like 1 (LYPLAL1) is a protein that belongs to the α/β-hydrolase superfamily. wikipedia.orgnih.gov Its structure contains the classic catalytic triad (B1167595) composed of serine, aspartate, and histidine residues, which is characteristic of this enzyme family. nih.gov The crystal structure of human LYPLAL1 (PDB ID: 3u0v) has been resolved to 1.7 Å, revealing a fold that is highly similar to another enzyme, acyl-protein thioesterase 1 (APT1), also known as LYPLA1. nih.govnih.govrcsb.org
Co-crystal Structures with Covalent Inhibitors
The development of covalent inhibitors has been instrumental in probing the function of LYPLAL1. A significant breakthrough was the discovery of this compound (also referred to as compound 11), a highly potent and selective covalent inhibitor of LYPLAL1 with an IC50 value of 0.006 μM. glpbio.commedchemexpress.comosti.gov
The design of this inhibitor was guided by structural insights from a co-crystal structure of LYPLAL1 covalently bound to a precursor molecule. osti.gov This initial structure revealed that an (R)-2-phenylpiperidine-1-carbonyl moiety became attached to the hydroxyl group of the active site serine residue, Ser-124. osti.gov A crucial observation from this structure was the close proximity of the Arg-80 residue to the inhibitor's piperidine (B6355638) ring. osti.gov This finding suggested that introducing a negatively charged carboxylate group onto the piperidine ring could enhance potency and selectivity by forming a favorable interaction with the positively charged Arg-80. osti.gov
This structure-guided approach led to the synthesis of this compound, which incorporates a (2R,3R)-2-phenylpiperidine-3-carboxylic acid moiety. osti.gov This compound proved to be both exceptionally potent for LYPLAL1 and highly selective, showing no activity against off-target enzymes like carboxylesterase 1 (CES1). osti.gov Mass spectrometry analysis confirmed that this compound functions by forming an acylation adduct with the LYPLAL1 protein. osti.gov While a co-crystal structure with this compound itself is not publicly available, the structure with its precursor provided the foundational understanding of how these selective inhibitors bind within the LYPLAL1 active site. osti.gov
Expression Profiles and Subcellular Localization of LYPLAL1
Tissue-Specific Expression Patterns
LYPLAL1 exhibits broad but distinct expression patterns across various tissues. In mice, Lyplal1 is expressed widely, with notably higher levels detected in key metabolic tissues such as white adipose tissue (WAT), liver, skeletal muscle, and the kidney. nih.gov Data from the Human Protein Atlas corroborates this, indicating ubiquitous cytoplasmic expression in humans. proteinatlas.org The table below summarizes the expression of LYPLAL1 in several metabolically relevant tissues. nih.govproteinatlas.org
| Tissue | Expression Level | Species |
| White Adipose Tissue | High | Mouse, Human |
| Liver | High | Mouse, Human |
| Skeletal Muscle | High | Mouse, Human |
| Kidney | High | Mouse, Human |
| Hypothalamus | Detected | Human |
Differential Expression in Metabolic Disease Models and States
Consistent with its association with metabolic traits in genetic studies, the expression of LYPLAL1 is altered in various metabolic disease states. osti.govbiologists.com In obese humans, for instance, LYPLAL1 gene expression is upregulated in white adipose tissue. nih.govbiologists.com Conversely, in rodent models of obesity and diabetes, its expression has been observed to decrease. Lyplal1 expression was found to be downregulated in mice fed a high-fat diet and was lower in the kidney fat of diabetic fatty rats compared to their lean counterparts. nih.govbiologists.com
In the liver, LYPLAL1 expression is reportedly increased in mouse models of metabolic disease. nih.govbiologists.com Furthermore, analysis of human liver samples revealed that LYPLAL1 mRNA levels were highest in livers affected by hepatocellular carcinoma and fibrosis when compared to normal or fatty livers. osti.gov Genome-wide association studies (GWAS) have consistently linked genetic variants near the LYPLAL1 gene with traits such as non-alcoholic fatty liver disease (NAFLD), waist-to-hip ratio, and central obesity. nih.govbioscientifica.comnih.gov Studies on Lyplal1 knockout mice under a high-fat, high-sucrose diet have shown that the absence of this protein confers sex-specific protection against diet-induced obesity and reduces liver triglycerides, particularly in females. bioscientifica.com These findings underscore the complex, context-dependent role of LYPLAL1 in metabolic health and disease.
| Condition | Tissue | Change in Expression | Model |
| Obesity | White Adipose Tissue | Increased | Human |
| High-Fat Diet | Adipose Tissue | Decreased | Mouse |
| Diabetes | Kidney Fat | Decreased | Rat (Zucker) |
| Metabolic Disease | Liver | Increased | Mouse |
| NAFLD/Fibrosis | Liver | Increased | Human |
Mechanism of Action and Selectivity Profiling of Lyplal1 in 1
Covalent Inhibition Strategy and Interaction with LYPLAL1
LYPLAL1-IN-11 functions as a covalent inhibitor, meaning it forms a stable, long-lasting bond with its target enzyme, LYPLAL1. hodoodo.commedkoo.comdcchemicals.com This type of inhibition is distinct from reversible inhibition, where the inhibitor can readily associate and dissociate from the enzyme. The covalent nature of the interaction leads to a prolonged suppression of the enzyme's activity. osti.govacs.org
The inhibitor is part of a class of N-substituted piperidinyl-1,2,3-triazole ureas. osti.gov The specific chemical structure of this compound, (2R,3R)-1-(3-(4-(2-Morpholinopyrimidin-5-yl)phenyl)-1H-1,2,4-triazole-1-carbonyl)-2-phenylpiperidine-3-carboxylic acid, is designed to fit into the active site of LYPLAL1. hodoodo.commedkoo.com Within the active site, a reactive group on the inhibitor forms a covalent bond with a key amino acid residue, typically a serine, which is crucial for the enzyme's catalytic function. medchemexpress.com This acylation of the active site serine effectively and irreversibly inactivates the enzyme. osti.gov
Quantitative Assessment of Inhibitory Potency (e.g., IC50 values)
The potency of an inhibitor is a measure of the concentration required to achieve a certain level of inhibition. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the enzyme's activity by 50%.
For this compound, the reported IC50 value is 6 nM. dcchemicals.com Another closely related compound, referred to in some sources as LYPLAL1-IN-1 or compound 11, demonstrates an even higher potency with an IC50 of 0.006 µM (or 6 nM). medchemexpress.comglpbio.comadooq.commedchemexpress.com This low nanomolar potency indicates that this compound is a highly effective inhibitor of LYPLAL1.
Table 1: Inhibitory Potency of this compound and a Related Compound
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| This compound | LYPLAL1 | 6 nM dcchemicals.com |
Specificity and Selectivity Determination in Complex Proteomes
A crucial aspect of a useful chemical probe is its selectivity – its ability to interact with the intended target with minimal off-target effects. Several advanced proteomic techniques have been employed to confirm the high selectivity of LYPLAL1 inhibitors.
Application of Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of enzymes within complex biological systems. nih.govnih.gov This technique utilizes active site-directed probes to label and identify active enzymes. In the context of inhibitor profiling, competitive ABPP is used. rsc.org
In this approach, a proteome is pre-incubated with the inhibitor (e.g., this compound) before being treated with a broad-spectrum activity-based probe, such as a fluorophosphonate (FP) probe tagged with a reporter molecule (e.g., rhodamine or biotin). osti.govnih.gov If the inhibitor has bound to its target enzyme, it will block the binding of the probe. The extent of inhibition can then be visualized and quantified, for instance, by gel-based methods or mass spectrometry. osti.gov
Gel-based ABPP was instrumental in the initial screening and identification of selective LYPLAL1 inhibitors. osti.gov This method confirmed that the inhibitor selectively targets LYPLAL1 over other related serine hydrolases. osti.govacs.org
Utilization of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Coupled with Mass Spectrometry
To further and more quantitatively assess selectivity in a cellular context, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry is employed. osti.govresearchgate.net SILAC is a metabolic labeling strategy where cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. sigmaaldrich.com This results in two distinct, mass-differentiated proteomes.
For selectivity profiling of LYPLAL1 inhibitors, one cell population (e.g., grown in "heavy" media) is treated with a vehicle (like DMSO), while the other ("light") is treated with the inhibitor. osti.gov The proteomes are then combined, and a broad-spectrum activity-based probe (like FP-biotin) is used to label the remaining active serine hydrolases. osti.gov The samples are then analyzed by mass spectrometry. The ratio of "heavy" to "light" peptides for each identified hydrolase reveals the inhibitor's effect. A significant decrease in the light-to-heavy ratio for LYPLAL1, with minimal changes for other hydrolases, provides strong evidence of the inhibitor's selectivity. osti.gov This technique was used to confirm the high selectivity of a potent LYPLAL1 inhibitor in HepG2 human liver cells. osti.gov
Thermal Stability Assays for Ligand Engagement
Thermal stability assays, such as the cellular thermal shift assay (CETSA), provide an orthogonal method to confirm that a ligand binds to its target protein in a cellular environment. The principle behind this assay is that when a ligand binds to a protein, it generally increases the protein's thermal stability, meaning it requires a higher temperature to denature. frontiersin.org
In this assay, cells or cell lysates are treated with the ligand of interest and then heated to various temperatures. frontiersin.org The aggregated, denatured proteins are then separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction at each temperature is quantified, often by Western blot. A shift in the melting curve to a higher temperature in the presence of the ligand indicates binding and engagement. While specific data for this compound using this method is not detailed in the provided context, it is a standard technique for validating target engagement for small molecule inhibitors. atascientific.com.au
Biological Roles and Cellular Pathways Modulated by Lyplal1 and Its Chemical Inhibition
Contributions to Metabolic Regulation
LYPLAL1 is implicated in several key aspects of metabolic homeostasis, including glucose and lipid metabolism. nih.govnih.gov Its expression is observed in metabolically active tissues such as the liver, white adipose tissue, skeletal muscle, and kidney. biologists.com
Recent studies using selective inhibitors have shed light on the role of LYPLAL1 in hepatic glucose metabolism. nih.govmedchemexpress.com Inhibition of LYPLAL1 in primary hepatocytes from humans, rats, and mice has been shown to increase glucose production. oup.comresearchgate.net This suggests that LYPLAL1 may act as a negative regulator of gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. nih.gov Further evidence points to the enzyme's activity being modulated during metabolic stress, potentially upregulating glycolysis and downregulating gluconeogenesis. nih.gov Interestingly, the regulation of LYPLAL1 activity appears to be largely post-translational, as its gene expression levels remain relatively constant under treatment with insulin (B600854) and glucagon. nih.gov
Table 1: Effect of LYPLAL1 Inhibition on Hepatic Glucose Production
| Cell Type | Inhibitor | Outcome | Reference |
|---|---|---|---|
| Primary human, rat, and mouse hepatocytes | LYPLAL1-IN-11 (and other selective inhibitors) | Increased glucose production | oup.comresearchgate.net |
| HepG2 cells | Selective activity-based probe | Implicated in negative regulation of gluconeogenesis | nih.gov |
Genome-wide association studies have consistently linked single nucleotide polymorphisms (SNPs) near the LYPLAL1 gene with traits related to body fat distribution, particularly waist-to-hip ratio, with some effects being more pronounced in women. bioscientifica.complos.orgmit.edu These genetic associations suggest a role for LYPLAL1 in determining where fat is stored in the body. plos.orgmit.edu For instance, certain LYPLAL1 variants are associated with a higher waist-to-hip ratio, indicating a tendency towards central or abdominal obesity. plos.orgmit.edu
Mouse models have provided further, albeit complex, insights. One study using a Lyplal1 knockout mouse model demonstrated sex-specific differences in weight gain and fat accumulation on a high-fat, high-sucrose diet. bioscientifica.com Female knockout mice, but not males, had lower body weight, reduced body fat percentage, and smaller adipocytes. bioscientifica.com However, another study using a different Lyplal1 knockout mouse model found no significant alterations in body composition, adipose tissue distribution, or adipocyte cell size, even under a high-fat diet challenge. nih.gov These discrepancies highlight the need for further research to clarify the precise role of LYPLAL1 in adiposity.
The accumulation of fat in the liver, a hallmark of non-alcoholic fatty liver disease (NAFLD), has also been genetically linked to the LYPLAL1 locus. nih.govbrieflands.cominmegen.gob.mx Several GWAS have identified SNPs near LYPLAL1 that are associated with an increased risk of NAFLD, hepatic steatosis (fatty liver), and elevated liver enzymes. nih.govbrieflands.cominmegen.gob.mxelsevier.eselsevier.esoup.comhilarispublisher.commdpi.com
Studies in mouse models have shown that knocking out Lyplal1 can reduce liver triglycerides and steatosis in both sexes when fed a high-fat, high-sucrose diet. bioscientifica.com This protective effect against steatosis in female knockout mice was observed despite increased serum triglycerides, a condition that often correlates with increased liver fat. bioscientifica.com The expression of LYPLAL1 mRNA has been found to be higher in human liver samples from patients with hepatocellular carcinoma and fibrosis compared to normal or fatty liver. osti.gov
Variants in the LYPLAL1 gene have been associated with fasting serum triglyceride levels and insulin resistance. bioscientifica.complos.org For example, the G-allele of the SNP rs2605100 in LYPLAL1 is associated with increased fasting serum triglycerides, particularly in males. plos.org This allele is also linked to higher fasting serum insulin concentrations and increased insulin resistance. plos.org
Functional studies in human adipocytes have shown that knocking out LYPLAL1 can lead to reduced insulin-stimulated glucose uptake and decreased phosphorylation of AKT2, a key protein in the insulin signaling pathway. ahajournals.org This suggests that LYPLAL1 may play a role in adipocyte insulin signaling, and its dysfunction could contribute to insulin resistance. ahajournals.org In contrast, one mouse knockout study did not find significant alterations in insulin or glucose tolerance tests. nih.govbiologists.com
Table 2: Genetic Associations of LYPLAL1 Variants with Metabolic Traits
| Variant | Associated Trait | Population/Model | Reference |
|---|---|---|---|
| rs12137855 | NAFLD | Chinese Han | brieflands.com |
| rs2605100 (G-allele) | Increased fasting serum triglycerides (stronger in males) | Danish | plos.org |
| rs2605100 (G-allele) | Increased fasting serum insulin and HOMA-IR | Danish | plos.org |
| Various SNPs | Waist-to-hip ratio (stronger in females) | Meta-analysis | plos.orgmit.edu |
| Various SNPs | NAFLD, Hepatic Steatosis | Various | nih.govinmegen.gob.mxoup.com |
| Knockout | Reduced liver triglycerides and steatosis | Mouse model | bioscientifica.com |
| Knockout | Reduced insulin-stimulated glucose uptake | Human adipocytes | ahajournals.org |
Involvement in Immune Signaling Pathways
Beyond its metabolic roles, recent research has uncovered a function for LYPLAL1 in the innate immune system.
LYPLAL1 has been identified as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA. genecards.orgnih.gov The cGAS-STING pathway is essential for detecting pathogens and cellular damage, and its activation is crucial for anti-tumor immunity. nih.govprobiologists.com
Specifically, LYPLAL1 acts as a palmitoyl (B13399708) thioesterase that depalmitoylates cGAS (cyclic GMP-AMP synthase). genecards.orgnih.gov Palmitoylation of cGAS is a post-translational modification that promotes its dimerization and activation. nih.gov By removing this palmitoyl group, LYPLAL1 compromises the normal function of cGAS, thereby dampening the downstream innate immune response. nih.gov Consequently, inhibition of LYPLAL1 has been shown to enhance cGAS-mediated innate immunity. nih.gov This discovery suggests that targeting LYPLAL1 could be a potential strategy to augment the efficacy of anti-tumor immunotherapies. nih.gov
Role in cGAS Depalmitoylation
Recent research has identified Lysophospholipase-like 1 (LYPLAL1) as a key negative regulator of the innate immune sensor, cyclic GMP-AMP synthase (cGAS). uniprot.orgnih.gov The activation of cGAS is a critical step in initiating an immune response against cytoplasmic double-stranded DNA (dsDNA), which can signify viral infection or cellular damage. nih.gov This activation process is modulated by a post-translational modification known as palmitoylation.
The enzyme ZDHHC9, a palmitoyltransferase, has been shown to palmitoylate cGAS at specific cysteine residues (Cys404/405). uniprot.orgnih.gov This addition of a palmitate group is crucial as it promotes the necessary dimerization and subsequent activation of the cGAS enzyme. uniprot.orgnih.gov Once activated, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING pathway to trigger an innate immune response. nih.gov
LYPLAL1 functions as a depalmitoylating enzyme, specifically a palmitoyl thioesterase, that counteracts the action of ZDHHC9. uniprot.orggenecards.org It removes the palmitate groups from cGAS, a process termed depalmitoylation. uniprot.orgnih.gov This action compromises the normal function of cGAS by preventing its homodimerization and inhibiting its synthase activity. uniprot.orggenecards.org Therefore, LYPLAL1 acts as a direct brake on the cGAS-STING signaling pathway. genecards.org The chemical inhibition of LYPLAL1, for instance by a selective covalent inhibitor like this compound, prevents this depalmitoylation, thereby sustaining cGAS activation and enhancing the cGAS-mediated innate immune response. uniprot.orgresearchgate.net
| Protein | Function in cGAS Regulation | Effect of Action |
| cGAS | Innate immune sensor that detects cytoplasmic dsDNA. nih.gov | Activation leads to cGAMP synthesis and initiation of STING pathway. nih.gov |
| ZDHHC9 | Palmitoyltransferase that adds palmitate groups to cGAS at Cys404/405. uniprot.orgnih.gov | Promotes cGAS dimerization and activation. uniprot.orgnih.gov |
| LYPLAL1 | Palmitoyl thioesterase that removes palmitate groups from cGAS. uniprot.orggenecards.org | Mediates depalmitoylation, leading to cGAS inactivation. uniprot.orgnih.govgenecards.org |
Implications for Anti-Tumor Immune Responses and PD-L1 Expression
The targeted inhibition of LYPLAL1 has significant implications for cancer immunotherapy. uniprot.orgnih.gov By blocking LYPLAL1's ability to depalmitoylate and inactivate cGAS, the cGAS-STING pathway remains persistently active, leading to a more robust anti-tumor immune response. uniprot.orgprobiologists.com This enhanced innate immune signaling within tumor cells is a primary goal of many immunotherapeutic strategies. probiologists.com
A critical consequence of heightened cGAS-STING pathway activation is the upregulation of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells. uniprot.orgnih.gov PD-L1 is a key immune checkpoint protein that interacts with the PD-1 receptor on activated T-cells, sending an immunosuppressive signal that allows tumor cells to evade the host's immune system. eurjbreasthealth.combmbreports.org While elevated PD-L1 can be a mechanism for tumor immune escape, it also renders the cancer cells vulnerable to checkpoint inhibitor therapies. eurjbreasthealth.com
Research demonstrates that the inhibition of LYPLAL1 significantly elevates PD-L1 expression. uniprot.orgnih.gov This increase makes tumors more susceptible to blockade of the PD-1/PD-L1 axis. uniprot.org Consequently, inhibiting LYPLAL1 can enhance the therapeutic efficacy of anti-PD-1 immunotherapies, providing a potential strategy to augment the response to existing cancer treatments. uniprot.orgnih.govprobiologists.com
| Parameter | Effect of LYPLAL1 Inhibition |
| cGAS Activity | Significantly enhanced. uniprot.org |
| Innate Immune Response | Strengthened. uniprot.orgnih.gov |
| PD-L1 Expression | Elevated. uniprot.orgnih.gov |
| Response to PD-1 Blockade | Enhanced. uniprot.org |
Other Potential Physiological Functions (e.g., Protein Deacetylation, Ion Channel Depalmitoylation)
Beyond its role in regulating cGAS, LYPLAL1, a member of the α/β-hydrolase superfamily, is implicated in other cellular processes, although its enzymatic functions have been a subject of evolving research. wikiwand.comwikipedia.org
One of its identified roles is the depalmitoylation of ion channels. genecards.orgwikiwand.com Specifically, LYPLAL1 has been shown to catalyze the depalmitoylation of KCNMA1, the large-conductance calcium-activated potassium channel. genecards.orgwikiwand.com Palmitoylation is a dynamic post-translational modification that regulates the trafficking, localization, and function of numerous proteins, including ion channels. researchgate.netsoken.ac.jp By removing palmitate groups, LYPLAL1 can modulate the activity of these channels.
Furthermore, structural studies of LYPLAL1 have suggested other potential enzymatic activities. wikiwand.comwikipedia.org Although initially investigated as a potential triglyceride lipase (B570770), structural and enzymatic analyses concluded that LYPLAL1 is not a lipase for long-chain fatty acids but rather an esterase that shows preference for short-chain substrates. wikiwand.comwikipedia.org This is attributed to a structural feature where a substrate-binding tunnel, present in related acyl-protein thioesterases, is closed in LYPLAL1, thereby restricting its specificity to smaller acyl chains. wikipedia.org
Based on these structural comparisons, it has been hypothesized that LYPLAL1 might function as a protein deacetylase, an enzyme that removes acetyl groups. wikiwand.comwikipedia.org However, it is crucial to note that this potential function is based on structural inference and has not yet been experimentally confirmed. wikiwand.comwikipedia.org
| Potential Function | Target/Substrate | Evidence |
| Ion Channel Depalmitoylation | KCNMA1 (Calcium-activated potassium channel). genecards.orgwikiwand.com | Experimental evidence shows LYPLAL1 catalyzes depalmitoylation. genecards.org |
| Protein Deacetylation | General (unspecified proteins). wikiwand.comwikipedia.org | Hypothesized based on structural comparisons; not experimentally tested. wikiwand.comwikipedia.org |
| Short-chain Esterase Activity | Short acyl groups (e.g., acetyl). wikiwand.comwikipedia.org | Inferred from structural and enzymatic studies showing inability to act as a lipase. wikiwand.comwikipedia.org |
Genetic and Genomic Investigations of Lyplal1
Genome-Wide Association Studies (GWAS) Linking LYPLAL1 Locus to Metabolic Traits
Genome-wide association studies (GWAS) have been instrumental in identifying genetic variants associated with a range of human traits and diseases. The locus containing the LYPLAL1 gene has been repeatedly highlighted in these studies for its connection to metabolic characteristics, particularly those related to fat distribution and obesity.
Multiple large-scale GWAS meta-analyses have identified single nucleotide polymorphisms (SNPs) in or near the LYPLAL1 gene that are significantly associated with measures of central adiposity. plos.org Central obesity, characterized by the accumulation of fat in the abdominal area, is a key risk factor for various metabolic disorders. The waist-to-hip ratio (WHR) is a common and effective measure of this fat distribution. plos.org
A meta-analysis of 16 GWAS involving over 38,000 individuals, with follow-up in up to 70,689 participants, identified a locus near LYPLAL1 as being associated with WHR. plos.orgmit.edu Specifically, the major G-allele of the SNP rs2605100 in LYPLAL1 was linked to an increased WHR. nih.gov Subsequent studies have corroborated the association between variants at the LYPLAL1 locus and WHR. nih.gov These genetic findings point to a role for LYPLAL1 in influencing where the body stores fat. plos.orgmit.edu Beyond WHR, variants near LYPLAL1 have also been associated with other metabolic traits, including non-alcoholic fatty liver disease (NAFLD). nih.govplos.org
Table 1: Key SNPs in the LYPLAL1 Locus Associated with Metabolic Traits
| SNP | Associated Trait(s) | Key Findings |
|---|---|---|
| rs2605100 | Waist-to-Hip Ratio (WHR), Fasting Serum Triglycerides, Fasting Serum Insulin (B600854) | The major G-allele is associated with increased WHR, particularly in women. mit.edunih.gov It is also linked to higher fasting serum triglycerides and insulin concentrations. researchgate.net |
| rs12137855 | NAFLD, Metabolic Changes | This risk allele is associated with NAFLD and shows metabolic effects similar, though less robust, to those of the GCKR rs1260326-T allele. oup.com |
| rs4846567 | Waist-to-Hip Ratio (WHR) | In high linkage disequilibrium with rs2605100 and also associated with WHR. researchgate.net |
A striking feature of the genetic associations at the LYPLAL1 locus is the presence of sex-specific effects. The association between LYPLAL1 variants and WHR has been shown to be particularly strong, and in some studies, exclusive to women. plos.orgmit.edu This suggests that the influence of LYPLAL1 on fat distribution is modulated by sex-specific factors.
Research using mouse models has further illuminated these sex-specific differences. Studies on mice with a knockout of the Lyplal1 gene revealed that female mice, but not males, were protected from diet-induced obesity when fed a high-fat, high-sucrose diet. biorxiv.orgnih.govbioscientifica.com These female knockout mice exhibited lower body weight, reduced body fat percentage, and smaller white fat mass compared to their wild-type counterparts. nih.govbioscientifica.comnih.gov Conversely, the major G-allele of rs2605100 in LYPLAL1 was associated with increased fasting serum triglyceride concentrations, an effect predominantly driven by males. researchgate.net These findings from both human and animal studies underscore a conserved, sex-specific role for LYPLAL1 in adiposity and metabolism. biorxiv.orgnih.gov
Preclinical Research Models and Methodologies Employed in Lyplal1 in 1 Research
In Vitro Cellular Models for Functional Studies
In vitro models are fundamental for dissecting the specific cellular functions of LYPLAL1 and for the initial characterization of inhibitors.
Primary human hepatocytes and the human hepatoma cell line HepG2 have been central to investigating the hepatic role of LYPLAL1. osti.govpsu.edu Primary hepatocytes are considered a high-fidelity model for human biotransformation studies, closely mimicking the metabolic capabilities of the human liver. psu.edu In contrast, HepG2 cells, while being a well-established and convenient human hepatic cell line, exhibit lower expression of certain metabolic enzymes, particularly phase I enzymes, but are valuable for studying the regulation of these enzymes. osti.govpsu.edumdpi.com
Research employing a selective covalent inhibitor, LYPLAL1-IN-11 (referred to as compound 11 in a key study), demonstrated that selective inhibition of LYPLAL1 in hepatocytes leads to a significant increase in glucose production. osti.gov This finding supports a role for LYPLAL1 as a notable factor in hepatic glucose metabolism. researchgate.net To confirm that the inhibitor engaged its target within a cellular context, a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiment was conducted in HepG2 cells. The results showed that pretreatment with this compound selectively prevented a pan-serine hydrolase activity probe (FP-biotin) from binding to LYPLAL1, confirming target engagement in a cellular environment. osti.gov
Furthermore, analysis of LYPLAL1 mRNA expression in human liver tissue samples revealed elevated levels in hepatocellular carcinoma (HCC) and fibrotic liver tissue when compared to normal or fatty liver tissue, suggesting a potential link to liver pathology. osti.gov
Table 1: Comparison of Hepatocyte Models in LYPLAL1 Research
| Model | Key Characteristics | Application in LYPLAL1 Research | Key Findings |
|---|---|---|---|
| Primary Human Hepatocytes | High metabolic fidelity to human liver; express a full range of metabolic enzymes. psu.edu | Investigating the direct effect of LYPLAL1 inhibition on hepatic function. osti.gov | Selective inhibition increased glucose production. osti.gov |
| HepG2 Cell Line | Immortalized human hepatoma cell line; established and easy to culture; lower expression of some metabolic enzymes. osti.govpsu.edumdpi.com | Confirming target engagement of inhibitors (e.g., this compound) using SILAC. osti.gov | this compound selectively blocks probes from binding to LYPLAL1. osti.gov |
Given the association of LYPLAL1 with obesity and fat distribution in human genetic studies, adipocyte models have been crucial. nih.gov Studies using mouse adipocytes with either overexpression or knockdown of Lyplal1 did not find a significant role for the enzyme in adipocyte differentiation, insulin (B600854) signaling, or the accumulation of triacylglycerol. osti.govnih.gov However, Lyplal1 mRNA was observed to be slightly upregulated during the process of adipogenesis. nih.gov
More recent studies using human preadipocyte models have provided deeper insights. In a study utilizing human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes, a LYPLAL1 knockout cell line was created via the CRISPR/Cas9 system. ahajournals.org Adipocytes differentiated from these knockout cells showed impaired insulin signaling, specifically a reduction in insulin-stimulated AKT2 phosphorylation and a decrease in glucose uptake. ahajournals.org These findings suggest that LYPLAL1 may play a role in insulin sensitivity within human adipocytes. ahajournals.org
Human mesenchymal stem cells (hMSCs), particularly those derived from adipose tissue (hAMSCs), serve as a model for adipogenesis as they are multipotent and can be differentiated into adipocytes. researchgate.netcytion.comatcc.org Research has identified a long noncoding RNA, LYPLAL1-AS1, that is significantly upregulated during the adipogenic differentiation of hAMSCs and appears to promote this process. researchgate.net
The role of LYPLAL1 in the vasculature has been explored through studies on endothelial cells, which form the inner lining of blood vessels. researchgate.netelifesciences.org This research is particularly relevant given the link between metabolic diseases like diabetes and vascular complications. A study identified a long non-coding RNA transcribed from the LYPLAL1 locus, known as LYPLAL1-DT. researchgate.net This transcript was found to exert protective effects on endothelial cells when exposed to high glucose and inflammatory conditions. researchgate.net The mechanism involves LYPLAL1-DT acting as a molecular sponge or competing endogenous RNA (ceRNA) for miR-204-5p. researchgate.net By sequestering this microRNA, LYPLAL1-DT leads to the upregulation of SIRT1, a protein known to promote protective autophagy in endothelial cells. researchgate.net These findings suggest a novel role for the LYPLAL1 locus in maintaining vascular health. researchgate.net
In Vivo Animal Models
To understand the physiological function of LYPLAL1 in a whole-organism context, researchers have developed and characterized mouse models with targeted disruption of the Lyplal1 gene.
Two primary strategies have been employed to generate Lyplal1 knockout (KO) mice.
One model was developed by the International Mouse Phenotyping Consortium (IMPC) using a 'knockout-first' allele (tm1a) design. nih.gov This approach resulted in a greater than 95% reduction in Lyplal1 mRNA across various tissues, effectively creating a null mouse. nih.gov Extensive characterization of these mice revealed that, under both normal chow and high-fat diet conditions, they were largely indistinguishable from their wild-type littermates. nih.govbiologists.com There were no significant alterations in body composition, the distribution of fat between visceral and subcutaneous depots, adipocyte size, or in their responses to insulin and glucose challenges. nih.govbiologists.com
A second Lyplal1 KO mouse model was generated using CRISPR-Cas9 gene-editing technology. bioscientifica.combiorxiv.org This method introduced a single base-pair deletion within the first coding exon of the Lyplal1 gene, causing a frameshift mutation and a premature stop codon, which leads to the degradation of the mRNA transcript and loss of protein expression. biorxiv.org
The response of Lyplal1 KO mice to obesogenic diets has yielded intriguing and somewhat conflicting results, highlighting the importance of the specific genetic model and dietary challenge.
The IMPC-generated KO mice, when placed on a high-fat diet (HFD), showed no protection from diet-induced obesity and exhibited no significant metabolic phenotype compared to wild-type controls. nih.govbiologists.com
In stark contrast, the CRISPR-Cas9-generated Lyplal1 KO mice displayed a distinct, sex-specific phenotype when challenged with a high-fat, high-sucrose (HFHS) diet for 23 weeks. bioscientifica.comle.ac.uk Female KO mice on the HFHS diet gained significantly less weight and had a lower body fat percentage, reduced white adipose tissue mass, and smaller adipocytes compared to their female wild-type counterparts. bioscientifica.combiorxiv.org This protective effect against diet-induced obesity was not observed in male KO mice. bioscientifica.com However, both male and female KO mice on the HFHS diet showed a significant reduction in liver triglycerides and less fat accumulation in the liver (steatosis) compared to wild-type mice. bioscientifica.comle.ac.uk These findings suggest that LYPLAL1 plays a sex-specific and diet-dependent role in adiposity and hepatic lipid metabolism. bioscientifica.com
Table 2: Summary of Findings from Lyplal1 Knockout Mouse Models in Diet-Induced Obesity
| Knockout Model Generation | Diet | Key Findings | Reference |
|---|---|---|---|
| IMPC Knockout-First Allele (tm1a) | High-Fat Diet (HFD) | No change in body weight, body composition, or glucose/insulin tolerance compared to wild-type. Lyplal1 appears dispensable for normal metabolic physiology on this diet. | nih.govbiologists.com |
| CRISPR-Cas9 Deletion | High-Fat, High-Sucrose (HFHS) Diet | Female mice: Protected from diet-induced obesity (lower body weight, reduced fat mass).Male mice: No significant difference in body weight or adiposity.Both sexes: Reduced liver triglycerides and steatosis. | bioscientifica.combiorxiv.orgle.ac.uk |
Advanced Analytical and Omics Technologies
Advanced analytical and "omics" technologies are indispensable for dissecting the molecular mechanisms underlying LYPLAL1 function and for validating the specificity of inhibitors like LYPLAL1-IN-1.
Proteomic Approaches (e.g., Quantitative Mass Spectrometry, ABPP)
Proteomic techniques are vital for confirming that a chemical probe directly engages its intended target and for assessing its selectivity across the entire proteome.
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. researchgate.net This method utilizes active site-directed chemical probes to map the functional state of entire enzyme families. In the context of LYPLAL1 research, ABPP has been used to discover and characterize inhibitors. The process involves designing probes that covalently bind to the active site of serine hydrolases, the enzyme class to which LYPLAL1 belongs.
To confirm that an inhibitor like LYPLAL1-IN-1 engages its target in a cellular context, a competitive ABPP experiment is often performed. For instance, HepG2 (a human liver cell line) cells can be treated with the inhibitor. osti.gov The cells are then lysed, and the proteome is treated with a broad-spectrum serine hydrolase probe (e.g., FP-biotin). osti.gov If the inhibitor has bound to LYPLAL1, it will block the binding of the FP-biotin probe. By quantifying the amount of probe-labeled protein, researchers can determine the inhibitor's potency and selectivity.
Quantitative Mass Spectrometry , often combined with stable isotope labeling by amino acids in cell culture (SILAC), provides a precise and global assessment of inhibitor selectivity. osti.gov In a typical SILAC experiment, two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. One population is treated with the inhibitor (e.g., LYPLAL1-IN-1), and the other with a vehicle control (DMSO). osti.gov The proteomes are then combined and analyzed by mass spectrometry. The ratio of "heavy" to "light" peptides for each identified protein reveals the inhibitor's effect. A significant change in this ratio specifically for LYPLAL1, with minimal changes for other serine hydrolases, demonstrates high selectivity. osti.gov For LYPLAL1-IN-1, this method showed a nearly fivefold enrichment of LYPLAL1 captured from DMSO-treated cells compared to inhibitor-treated cells, confirming its exquisite selectivity. osti.gov
Genomic and Transcriptomic Techniques (e.g., RNA Sequencing, PCR, DNA Sequencing, KASPar Genotyping)
Genomic and transcriptomic techniques are used to investigate the genetic basis of LYPLAL1's association with metabolic traits and to understand the downstream consequences of its inhibition or knockout.
RNA Sequencing (RNA-Seq) is a high-throughput method used to profile the entire transcriptome of a cell or tissue. In studies of Lyplal1 knockout mice, RNA-Seq analysis was performed on metabolically relevant tissues such as the liver, skeletal muscle, and different adipose depots. nih.gov This analysis serves two main purposes: to confirm the successful ablation of Lyplal1 gene expression and to identify other genes whose expression is altered as a result of the knockout. nih.gov This can reveal potential downstream pathways and compensatory mechanisms. In one study, RNA-Seq confirmed that Lyplal1 was the most significantly downregulated gene in all tissues examined in the knockout mice. nih.gov It also identified a small number of other differentially expressed genes, suggesting that the absence of Lyplal1 has a very specific and limited impact on the transcriptome under the conditions studied. nih.gov
Table 2: Differentially Expressed Genes (Excluding Lyplal1) in Tissues of Lyplal1 Knockout Mice vs. Wild Type (Adjusted P<0.05)
| Tissue | Number of Additional Differentially Expressed Genes | Example Gene(s) | Citation(s) |
| Gastrocnemius Muscle | 0 | N/A | nih.gov |
| Liver | 1 | Nuak1 | nih.gov |
| Subcutaneous White Adipose Tissue (scWAT) | 3 | Not specified | nih.gov |
| Visceral White Adipose Tissue (vWAT) | 11 | Not specified | nih.gov |
Polymerase Chain Reaction (PCR) and DNA Sequencing are fundamental techniques used for genotyping and studying specific genetic variants. In human association studies, PCR is used to amplify the specific DNA region containing a single nucleotide polymorphism (SNP) of interest, such as rs12137855 near the LYPLAL1 gene. brieflands.com DNA sequencing of the amplified product is then used to determine the specific genotype (e.g., CC, CT, or TT) for each individual, allowing researchers to test for an association between the variant and a disease like NAFLD. brieflands.com
KASPar Genotyping is a competitive allele-specific PCR technology used for high-throughput SNP genotyping. It has been employed in large-scale studies of Danish individuals to examine the association of LYPLAL1 variants (e.g., rs2605100) with various quantitative metabolic traits, including fasting triglyceride and insulin levels. plos.org This method provides a rapid and cost-effective way to genotype thousands of samples for genetic association analyses. plos.org
Future Research Directions and Translational Hypotheses for Lyplal1 in 1
Elucidating Novel LYPLAL1 Substrates and Interacting Protein Networks
A primary challenge in understanding LYPLAL1's function has been the identification of its endogenous substrates. nih.gov Structural and biochemical analyses have shown that although LYPLAL1 is a serine hydrolase, its active site is too shallow to accommodate long-chain fatty acids, suggesting it is not a conventional lipase (B570770) but rather an esterase that prefers short-chain substrates. nih.govwikipedia.orguniprot.org To date, only a few substrates have been identified, including the depalmitoylation of cGAS (cyclic GMP-AMP synthase) and KCNMA1. uniprot.orggenecards.orguniprot.orgdeciphergenomics.org The depalmitoylation of cGAS by LYPLAL1 acts as a negative regulator of the innate immune cGAS/STING signaling pathway. uniprot.orggenecards.orguniprot.orginrae.fr
The use of LYPLAL1-IN-11 in chemical proteomics workflows, such as activity-based protein profiling (ABPP), presents a significant opportunity to identify novel substrates and interacting proteins. By selectively blocking LYPLAL1 activity, researchers can analyze the accumulation of potential substrates and changes in protein-protein interactions. This approach can provide a more comprehensive map of the LYPLAL1 interactome, which databases like STRING and BioGRID suggest is extensive. uniprot.orgstring-db.org Understanding these networks is key to deciphering the full range of cellular processes regulated by LYPLAL1.
Table 1: Selected Interacting Proteins of LYPLAL1 This table is based on data from the STRING interaction network, which compiles information from multiple sources.
| Interacting Protein | Full Name | Potential Significance | Interaction Score (STRING) |
|---|---|---|---|
| GRB14 | Growth factor receptor-bound protein 14 | Adapter protein involved in receptor kinase signaling. string-db.org | 0.559 string-db.org |
| COBLL1 | Cordon-bleu WH2 repeat protein like 1 | Function not fully characterized. string-db.org | 0.468 string-db.org |
| PNPLA7 | Patatin-like phospholipase domain-containing protein 7 | Serine hydrolase with roles in lipid metabolism. string-db.org | High Confidence string-db.org |
| PNPLA6 | Patatin-like phospholipase domain-containing protein 6 | Involved in lipid metabolism and neurological function. string-db.org | High Confidence string-db.org |
| ARL15 | ADP-ribosylation factor-like protein 15 | A small GTPase whose function is not well understood. string-db.org | Not specified |
Exploring the Full Spectrum of Biological Pathways Governed by LYPLAL1 Activity
Current evidence implicates LYPLAL1 in several key biological pathways. Its role in depalmitoylating cGAS directly links it to the regulation of innate immunity. uniprot.orguniprot.orginrae.fr Furthermore, studies using selective inhibitors have demonstrated that blocking LYPLAL1 in hepatocytes leads to an increase in glucose production, suggesting a role in hepatic glucose metabolism. nih.govnih.gov Specifically, LYPLAL1 activity appears to negatively regulate gluconeogenesis and upregulate glycolysis. nih.gov
This compound allows for the precise temporal inhibition of the enzyme, enabling researchers to dissect its role in these pathways with high resolution. Future studies can use this inhibitor in various cell types (e.g., hepatocytes, immune cells, adipocytes) and in animal models to explore the downstream consequences of LYPLAL1 inhibition. nih.gov This could clarify its contribution to metabolic diseases and its potential as a therapeutic target. For instance, its inhibition could enhance anti-tumor immune responses by boosting the cGAS-STING pathway. inrae.frnih.gov
Table 2: Biological Pathways Associated with LYPLAL1
| Pathway | Description of LYPLAL1's Role | Supporting Evidence |
|---|---|---|
| cGAS/STING Signaling | Acts as a negative regulator by depalmitoylating cGAS, which prevents its dimerization and activation. uniprot.orggenecards.orguniprot.org | Biochemical assays and functional studies showing inhibition of LYPLAL1 enhances the pathway. inrae.frnih.gov |
| Hepatic Glucose Metabolism | Appears to negatively regulate gluconeogenesis and promote glycolysis. nih.gov Inhibition increases glucose production in hepatocytes. nih.gov | Studies using selective inhibitors and activity-based probes in liver cells. nih.govnih.gov |
| Lipid Metabolism | Associated with fat distribution and fatty liver disease in human genetic studies. nih.govstring-db.org However, its direct enzymatic role in lipid hydrolysis is debated. nih.govwikipedia.org | GWAS data and expression studies in adipose tissue. nih.govmaayanlab.cloud |
| Protein Depalmitoylation | General enzymatic function involving the removal of palmitate from proteins. genecards.orgwikipedia.orgalliancegenome.org | Enzymatic assays with known substrates like KCNMA1. uniprot.org |
Development of Additional Chemical Probes and Modulators for LYPLAL1
Furthermore, the development of an inactive, close analog of this compound to serve as a negative control would be invaluable for experiments. escholarship.org Other documented inhibitors, such as various piperidinyl-1,2,3-triazole-urea compounds, provide a starting point for developing a toolset of modulators with varied properties to investigate LYPLAL1's function in different biological contexts. inrae.fr These chemical tools are essential for validating LYPLAL1 as a druggable target. mskcc.orgnih.gov
Table 3: Known Chemical Inhibitors of LYPLAL1
| Inhibitor Name | Chemical Class | Reported IC50 | Reference |
|---|---|---|---|
| This compound | Piperidinyl-1,2,3-triazole-urea derivative | Not specified in provided context | nih.gov |
| Lyplal1-IN-1 | Piperidine (B6355638), Urea derivative, Triazole | 0.006 µM | inrae.frinrae.fr |
| Piperidinyl-1,2,3-triazole-urea-inhibitor-2 | Piperidinyl-1,2,3-triazole-urea derivative | Not specified in provided context | inrae.fr |
| Piperidinyl-1,2,3-triazole-urea-inhibitor-11 | Piperidinyl-1,2,3-triazole-urea derivative | Not specified in provided context | inrae.fr |
| Piperidinyl-1,2,3-triazole-urea-inhibitor-12 | Piperidinyl-1,2,3-triazole-urea derivative | Not specified in provided context | inrae.fr |
Integration of Genetic, Biochemical, and Pharmacological Data for Comprehensive Target Validation
Validating LYPLAL1 as a therapeutic target requires a comprehensive approach that integrates data from multiple domains. discoveryontarget.com
Genetic Data : GWAS have consistently linked variants in or near the LYPLAL1 gene to metabolic traits, providing strong human genetic evidence for its role in metabolism. nih.govnih.gov However, studies on Lyplal1 knockout mice have shown they are largely metabolically normal, suggesting potential functional redundancy or species-specific differences. nih.govnih.gov This highlights the limitations of relying on a single type of evidence.
Biochemical Data : Structural and enzymatic studies have defined LYPLAL1 as a short-chain esterase and identified key substrates like cGAS. wikipedia.orguniprot.org This information is crucial for understanding its molecular function and for designing specific inhibitors.
Pharmacological Data : The use of this compound provides acute, pharmacological evidence of the enzyme's function. For example, the observation that its inhibition increases hepatic glucose production offers a functional link that helps interpret the broad genetic associations with metabolic disease. nih.gov
By combining these data streams, researchers can build a more complete and nuanced model of LYPLAL1's role in health and disease. For instance, pharmacological data from this compound can help reconcile the strong human genetic associations with the mild phenotype of knockout mice. This integrated approach is the cornerstone of modern target validation, bridging the gap between preclinical discovery and potential clinical application. nih.gov
Q & A
Q. What computational methods can predict this compound’s metabolic liabilities and off-target interactions?
- Methodological Answer: Apply ADMET prediction tools (e.g., SwissADME, pkCSM) to assess absorption and toxicity risks. Use molecular docking or molecular dynamics simulations to explore binding interactions with non-target proteins. Validate predictions with in vitro cytochrome P450 inhibition assays .
Guidance for Data Reporting and Reproducibility
- Contradiction Analysis : When conflicting data arise (e.g., disparate activity across assays), conduct power analyses to confirm sample adequacy and re-examine experimental variables (e.g., buffer composition, cell passage number) .
- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in public repositories (e.g., Zenodo) and provide detailed metadata, including instrument calibration records .
- Ethical Compliance : For human-derived samples, ensure informed consent and IRB approval. For animal studies, adhere to ARRIVE guidelines for experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
